Isavuconazonium Sulfate

Antifungal Safety QTc Prolongation Cardiotoxicity

This water-soluble triazole prodrug eliminates cyclodextrin solubilizers, reducing QTc prolongation risk vs. voriconazole (p=0.015) and posaconazole (p=0.043). Its 98% oral bioavailability and low PK variability (~60% CV) obviate routine TDM, enabling safe IV-to-PO step-down. Ideal for patients with renal impairment or polypharmacy.

Molecular Formula C35H36F2N8O9S2
Molecular Weight 814.8 g/mol
CAS No. 946075-13-4
Cat. No. B608130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsavuconazonium Sulfate
CAS946075-13-4
SynonymsBAL8557;  BAL-8557;  BAL 8557;  isavuconazole;  Isavuconazonium sulfate;  brand name: Cresemba.
Molecular FormulaC35H36F2N8O9S2
Molecular Weight814.8 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-]
InChIInChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1
InChIKeyLWXUIUUOMSMZKJ-KLFWAVJMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isavuconazonium Sulfate (CAS 946075-13-4): A Triazole Antifungal Prodrug with Distinct Formulation and Safety Advantages Over Voriconazole and Posaconazole


Isavuconazonium sulfate (CAS 946075-13-4) is a water-soluble prodrug of the triazole antifungal isavuconazole, approved for intravenous and oral administration in adults for the treatment of invasive aspergillosis and mucormycosis [1]. Following administration, it is rapidly hydrolyzed by plasma esterases to the active moiety isavuconazole, which exerts its antifungal effect via inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis [2]. The compound is distinguished from earlier-generation triazoles by a unique formulation strategy that obviates the need for cyclodextrin solubilizers and confers a predictable pharmacokinetic profile with high oral bioavailability [1].

Why Voriconazole or Posaconazole Cannot Be Substituted for Isavuconazonium Sulfate: A Data-Driven Assessment of Clinical, Pharmacokinetic, and Safety Divergence


Substitution among triazole antifungals without quantitative, evidence-based justification introduces clinical and operational risk. Although isavuconazonium sulfate, voriconazole, and posaconazole share a core triazole mechanism, their divergence in key dimensions—including incidence of QTc prolongation, need for therapeutic drug monitoring (TDM), drug interaction magnitude, and formulation excipient safety—precludes direct interchangeability. Real-world cohort data demonstrate that patients treated with isavuconazonium sulfate experience a significantly lower rate of QTc prolongation compared to those receiving voriconazole (p = 0.015) or posaconazole (p = 0.043), a cardiac safety signal with direct implications for patient selection [1]. Furthermore, the markedly lower inter-patient pharmacokinetic variability of isavuconazole (coefficient of variation ~60%) versus other azoles eliminates the routine need for TDM, reducing both clinical burden and associated healthcare costs [2]. Formulation differences are equally critical: unlike voriconazole, which requires sulfobutyl ether-β-cyclodextrin (SBECD) for intravenous delivery—an excipient that accumulates in patients with renal impairment—isavuconazonium sulfate is intrinsically water-soluble, enabling safer use across a broader patient spectrum [3]. These quantifiable differences underscore the scientific imperative for explicit, comparator-driven procurement and clinical selection decisions.

Quantitative Evidence Guide: Head-to-Head Comparisons of Isavuconazonium Sulfate Against Voriconazole and Posaconazole


Isavuconazonium Sulfate Demonstrates Significantly Lower Incidence of QTc Prolongation Compared to Voriconazole and Posaconazole in Real-World Cohort

In a retrospective matched cohort study of 100 patients with invasive fungal infections, treatment with isavuconazonium sulfate was associated with a significantly lower rate of QTc prolongation compared to both voriconazole and posaconazole. Specifically, the isavuconazole group showed a decreased incidence of QTc prolongation versus voriconazole (p = 0.015) and versus posaconazole (p = 0.043) [1]. The composite safety outcome, which included QTc prolongation, elevated liver function tests (>5 times ULN), and any adverse drug event, occurred in only 24.2% of isavuconazole-treated patients compared to 55.9% for voriconazole and 39.4% for posaconazole (p = 0.028) [1]. This advantage is attributed to the distinct molecular structure of isavuconazole, which lacks the propensity to inhibit the hERG potassium channel implicated in QTc interval prolongation [2].

Antifungal Safety QTc Prolongation Cardiotoxicity Triazole Comparative Effectiveness

Isavuconazonium Sulfate Achieves Non-Inferior 42-Day All-Cause Mortality with Fewer Hepatobiliary and Ocular Adverse Events Versus Voriconazole in Phase 3 SECURE Trial

In the pivotal SECURE trial, a Phase 3, randomized, double-blind, non-inferiority study of 527 patients with invasive mould disease, isavuconazonium sulfate demonstrated non-inferior efficacy to voriconazole for the primary endpoint of 42-day all-cause mortality (19% vs. 20%, adjusted treatment difference -1.0% [95% CI -7.8 to 5.7]) [1]. Despite equivalent efficacy, isavuconazole-treated patients experienced a significantly lower frequency of specific adverse events: hepatobiliary disorders (9% vs. 16%; p = 0.016), eye disorders (15% vs. 27%; p = 0.002), and skin/subcutaneous tissue disorders (33% vs. 42%; p = 0.037) [1]. The overall incidence of treatment-emergent adverse events was similar between groups (96% vs. 98%; p = 0.122) [1].

Invasive Aspergillosis Phase 3 Clinical Trial Efficacy Comparison Safety Profile

Isavuconazonium Sulfate Eliminates Routine Need for Therapeutic Drug Monitoring (TDM), in Contrast to Voriconazole and Posaconazole

Analysis of 283 plasma samples from real-world clinical practice demonstrated that isavuconazole concentrations were nearly identical to those observed in clinical trials, with >1 μg/ml achieved in 90% of patients [1]. This consistency contrasts sharply with the established need for routine TDM with voriconazole, posaconazole, and itraconazole, which is driven by their large inter-patient pharmacokinetic variability [1]. The coefficient of variation (CV) for isavuconazole is approximately 60%, modest compared to other triazoles, and dose proportionality is observed over a wide range (40-600 mg) [1]. These data support the conclusion that routine TDM is unnecessary for isavuconazole in most clinical scenarios, a position not applicable to voriconazole or posaconazole [1].

Therapeutic Drug Monitoring Pharmacokinetic Variability Healthcare Resource Utilization Antifungal Stewardship

Isavuconazonium Sulfate Achieves High Aqueous Solubility (>100 mg/mL) Without Cyclodextrin Excipients, Contrasting with Voriconazole's SBECD Requirement

Isavuconazonium sulfate is a water-soluble prodrug specifically engineered to overcome the low aqueous solubility of isavuconazole, exhibiting solubility exceeding 100 mg/mL in water [1]. This intrinsic solubility eliminates the need for solubilizing excipients such as sulfobutyl ether-β-cyclodextrin (SBECD), which is required for the intravenous formulation of voriconazole [2]. SBECD is known to accumulate in patients with moderate to severe renal insufficiency, posing a safety concern not present with isavuconazonium sulfate [2]. The prodrug also demonstrates excellent stability in aqueous buffer solutions at pH 1-4, with >99% remaining after 7 hours, confirming its suitability for parenteral use [1].

Formulation Science Excipient Safety Intravenous Drug Delivery Renal Impairment

Isavuconazonium Sulfate Exhibits a Milder Drug Interaction Profile with Immunosuppressants Compared to Voriconazole and Posaconazole

Isavuconazole is a moderate inhibitor of CYP3A4, resulting in predictable and manageable increases in exposure to co-administered immunosuppressants. In pharmacokinetic studies, co-administration with isavuconazole increased the AUC of tacrolimus by 125%, sirolimus by 84%, and cyclosporine by 29% [1]. This interaction profile is generally considered less complex than that of voriconazole, which is a strong CYP3A4 inhibitor and contraindicated with sirolimus, and posaconazole, which requires substantial tacrolimus dose reduction [2]. The predictable, moderate inhibition allows for standardized dose adjustments of immunosuppressants, reducing the risk of over- or under-immunosuppression in transplant recipients requiring antifungal therapy [3].

Drug-Drug Interactions Immunosuppressants CYP3A4 Inhibition Transplant Medicine

Isavuconazonium Sulfate Demonstrates High Oral Bioavailability (98%), Facilitating Flexible IV-to-PO Transition Without Dose Adjustment

The oral bioavailability of isavuconazole following administration of isavuconazonium sulfate is reported as 98%, with pharmacokinetic profiles that are essentially identical between intravenous and oral routes [1]. This high bioavailability allows for seamless transition from intravenous to oral therapy without the need for dose adjustments, a characteristic not universally shared across the azole class. For instance, posaconazole oral suspension exhibits highly variable and often suboptimal bioavailability, necessitating therapeutic drug monitoring and specific administration conditions [2]. The predictable and near-complete oral absorption of isavuconazonium sulfate simplifies patient management, enables earlier hospital discharge, and reduces intravenous line-related complications [1].

Pharmacokinetics Oral Bioavailability IV-to-PO Switch Dosing Flexibility

Precision Application Scenarios for Isavuconazonium Sulfate Procurement Based on Quantitative Comparative Evidence


Antifungal Therapy in Patients with Pre-Existing Cardiac Conditions or Concomitant QTc-Prolonging Agents

For patients requiring antifungal treatment who have baseline QTc prolongation, electrolyte disturbances, or are receiving multiple QTc-prolonging medications, isavuconazonium sulfate is the preferred triazole based on its significantly lower incidence of QTc prolongation compared to voriconazole (p=0.015) and posaconazole (p=0.043) [1]. This differential safety profile directly reduces the risk of cardiac adverse events and the need for intensive electrocardiographic monitoring.

Step-Down Therapy and Outpatient Management of Invasive Fungal Infections

The 98% oral bioavailability of isavuconazonium sulfate, combined with its predictable pharmacokinetics and lack of routine TDM requirement, makes it an optimal choice for IV-to-PO step-down therapy and outpatient management [1][2]. This contrasts sharply with voriconazole and posaconazole, which often require ongoing TDM and dose adjustments, adding complexity and cost to outpatient care. Procurement of isavuconazonium sulfate can enable earlier hospital discharge and reduce the burden on infusion centers.

Treatment of Invasive Aspergillosis in Patients with Renal Impairment

Given that isavuconazonium sulfate's intravenous formulation is intrinsically water-soluble and does not rely on the cyclodextrin excipient SBECD, which accumulates in renal impairment, it is the preferred IV triazole for patients with moderate to severe kidney disease [1]. In contrast, the SBECD vehicle in IV voriconazole poses a safety concern in this population, limiting its use and often necessitating alternative, less desirable therapies.

Management of Invasive Mould Infections in Solid Organ or Stem Cell Transplant Recipients

In transplant recipients who require precise immunosuppression management, isavuconazonium sulfate's moderate and predictable CYP3A4 inhibition (e.g., +125% AUC for tacrolimus, +84% for sirolimus) allows for standardized, evidence-based dose adjustments of immunosuppressants [1][2]. This is a significant advantage over voriconazole's strong inhibition and contraindication with sirolimus, and posaconazole's variable interaction profile, reducing the risk of graft rejection or immunosuppressant toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isavuconazonium Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.